molecular formula C12H13Cl2NO4 B2840903 Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate CAS No. 1485648-39-2

Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate

Cat. No.: B2840903
CAS No.: 1485648-39-2
M. Wt: 306.14
InChI Key: AXVORJNIOQXCJY-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate is a synthetic organic compound characterized by a 2,4-dichlorophenyl group linked via a formamido moiety to a methyl 3-hydroxybutanoate backbone. The compound’s stereochemistry (particularly the hydroxy group at position 3) and electron-withdrawing dichlorophenyl substituent are critical to its reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 2-[(2,4-dichlorobenzoyl)amino]-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO4/c1-6(16)10(12(18)19-2)15-11(17)8-4-3-7(13)5-9(8)14/h3-6,10,16H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVORJNIOQXCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate typically involves the reaction of 2,4-dichlorophenyl isocyanate with methyl 3-hydroxybutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

  • Structural Differences: Replaces the dichlorophenylformamido group with a trifluoroethylamino substituent. Features a 3,3-dimethylbutanoate backbone instead of a 3-hydroxybutanoate ester.
  • Functional Implications: The trifluoroethyl group enhances metabolic stability due to strong C–F bonds, whereas the dichlorophenyl group in the target compound may improve binding affinity to aromatic receptors (e.g., fungal CYP51 enzymes) .

Propiconazole and Etaconazole

  • Structural Similarities :
    • Both contain a 2,4-dichlorophenyl group and a triazole ring, similar to the dichlorophenyl moiety in the target compound .
  • Functional Differences: Propiconazole and etaconazole are fungicides with dioxolane/triazole systems that inhibit ergosterol biosynthesis. The target compound’s hydroxybutanoate ester may instead target hydrolytic enzymes or act as a prodrug . The hydroxy group in the target compound could enhance biodegradability compared to the persistent dioxolane rings in azoles .

Impurities in Dichlorophenyl-Containing Pharmaceuticals

  • Example Impurity Ba :
    • Retains the dichlorophenyl group but incorporates a triazolylmethyl-dioxolane structure .
    • Relative Retention Time (RRT): 0.88, indicating lower polarity than the target compound due to the dioxolane ring .
  • Functional Impact: Impurities like Ba may exhibit off-target activity (e.g., unintended CYP inhibition) compared to the hydroxybutanoate-based target compound .

Chromatographic Behavior

Compound Retention Time (HPLC) Solubility Profile
Target Compound Not reported High in polar solvents
Methyl 1-(methylamino)cyclobutanecarboxylate 4.2 min (C18 column) Moderate in acetonitrile/water
Propiconazole ~12 min (C18) Lipophilic
  • The hydroxybutanoate ester likely increases the target compound’s polarity, reducing retention time compared to cyclopropane or dioxolane analogs .

Biological Activity

Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate is a synthetic compound characterized by the presence of a dichlorophenyl group, a formamido group, and a hydroxybutanoate ester. Its molecular formula is C12H13Cl2NO4C_{12}H_{13}Cl_{2}NO_{4} with a molecular weight of 306.14 g/mol. This compound has garnered attention for its potential biological activities, primarily in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl isocyanate with methyl 3-hydroxybutanoate. The reaction is often performed in solvents such as dichloromethane with catalysts like triethylamine to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in cellular models, indicating its potential utility in treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. This interaction may lead to inhibition or modulation of pathways involved in inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Methyl 2-[(2,4-dichlorophenyl)formamido]-3-(phenylamino)prop-2-enoateStructureModerate antimicrobial activity
Methyl 2-[(2,4-dichlorophenyl)formamido]-3-(4-methoxyphenyl)amino]prop-2-enoateStructureLow anti-inflammatory effects

This compound stands out due to its potent biological activities and favorable pharmacological profile.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups .
  • Toxicity Assessment : Toxicological evaluations indicated that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .

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